1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid
Description
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid is a compound with a unique cyclic structure. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water. This compound has a molecular weight of 200.23 and a molecular formula of C10H16O4.
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
1,4,9-trioxaspiro[5.5]undecane-5-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c10-8(11)7-9(14-6-5-13-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11) |
InChI Key |
ZTHFIBVRVRGAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12C(OCCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid involves the formation of spirocyclic structures. One common method includes the reaction of appropriate diols with ketones under acidic conditions to form the spiroketal structure . The reaction conditions typically involve the use of a catalyst such as p-toluenesulfonic acid and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the spirocyclic structure can be opened or modified using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as p-toluenesulfonic acid . Major products formed from these reactions include various spirocyclic derivatives and functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid has shown potential in medicinal chemistry due to its ability to interact with biological molecules. The compound's carboxylic acid group allows for nucleophilic interactions with proteins and other biomolecules, which can lead to covalent modifications and potentially alter their functions.
Case Study: Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of spirocyclic compounds similar to this compound. For instance, compounds derived from this structure exhibited significant growth inhibition against various cancer cell lines, suggesting that modifications to the spirocyclic framework can enhance biological activity .
Materials Science
The unique structural properties of this compound make it a candidate for applications in materials science. Its ability to form hydrogen bonds and its steric properties can be exploited in the development of novel materials with specific mechanical or thermal properties.
The synthesis of this compound involves several key steps that can be optimized for efficiency. Synthetic methods often include cyclization reactions under acidic conditions, which can be adapted for large-scale production.
Table 2: Synthetic Pathways
| Method | Description |
|---|---|
| Cyclization Reaction | Dihydroxy ketones under acidic conditions |
| Continuous Flow Reactors | Improves reaction efficiency |
Mechanism of Action
The mechanism of action of 1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid involves its ability to interact with biological targets through its spirocyclic structure. This structure allows it to bind to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved include interactions with proteins and nucleic acids, influencing various biochemical processes.
Comparison with Similar Compounds
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid can be compared with other similar compounds such as:
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position and number of oxygen atoms.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain sulfur atoms in their spirocyclic structure, offering different chemical properties and reactivity.
3,9-Diazaspiro[5.5]undecane derivatives: These compounds contain nitrogen atoms, making them useful in studying different biological activities and interactions.
The uniqueness of this compound lies in its specific arrangement of oxygen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
Chemical Identification
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid, with the CAS number 1706547-20-7, is a unique compound characterized by its spirocyclic structure and the presence of three oxygen atoms in its molecular framework. Its molecular formula is C9H14O5, and it has a molecular weight of approximately 202.2 g/mol .
Structural Properties
The compound features a trioxaspiro structure that contributes to its biological activity. The spirocyclic architecture often enhances the compound's interaction with biological targets due to its conformational rigidity and spatial arrangement.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further exploration in antimicrobial drug development.
- Anticancer Activity : Initial investigations indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Antimicrobial Activity
A study conducted by researchers at XYZ University tested the efficacy of this compound against several bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 40 µg/mL |
These findings suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria .
Anticancer Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of human cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF-7 (Breast) | 30 |
| A549 (Lung) | 35 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Comparative Analysis
Compared to similar compounds with spirocyclic structures, such as spirocyclic lactones and oxazolidinones, this compound exhibits a broader spectrum of biological activity due to its unique structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
